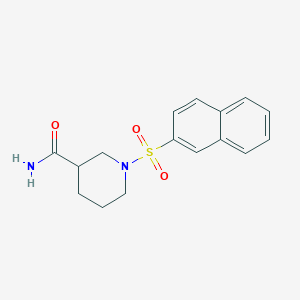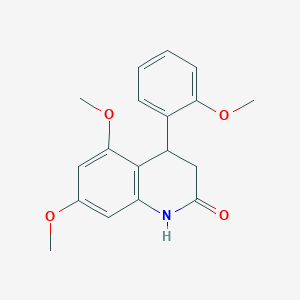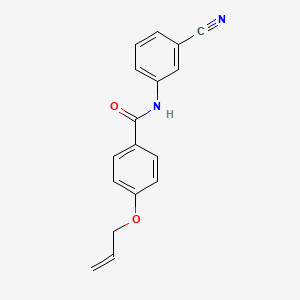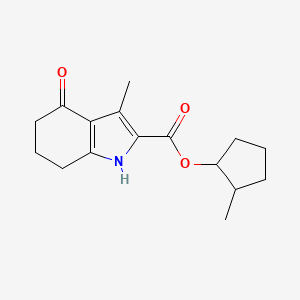![molecular formula C14H13N3O2 B4413828 5,6-dimethyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4413828.png)
5,6-dimethyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of specific precursors in the presence of a catalyst or under specific conditions. For example, the synthesis of a closely related compound was achieved by condensing 1,3-diethyl-2-thiobarbituric acid with 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde in ethanol in the presence of pyridine (Asiri & Khan, 2010). Such methodologies highlight the versatile approaches to synthesizing pyrazolo[3,4-b]pyridine derivatives.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives reveals important conformational aspects, such as hydrogen-bonded chains and rings, contributing to the stability and reactivity of these compounds. For instance, studies have shown that the reduced pyridine ring in these compounds adopts a half-chair conformation, affecting their hydrogen-bonded structures (Trilleras et al., 2008).
Chemical Reactions and Properties
Pyrazolo[3,4-b]pyridine derivatives undergo various chemical reactions, yielding a wide range of products depending on the reactants and conditions. For example, fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines were obtained through a three-component regioselective reaction under ultrasound irradiation, showcasing the compound's reactivity and the potential for derivatization (Nikpassand et al., 2010).
Physical Properties Analysis
The physical properties of pyrazolo[3,4-b]pyridine derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. Detailed X-ray crystallography studies provide insights into their molecular conformation and supramolecular aggregation, influencing their physical behavior (Akhramez et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the potential applications of pyrazolo[3,4-b]pyridine derivatives. Their capability to form hydrogen bonds and engage in π-π stacking interactions significantly affects their chemical behavior and potential for forming complexes (Low et al., 2004).
Mecanismo De Acción
Target of Action
Similar compounds have shown promising activity against mycobacterium tuberculosis
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the target’s function . The exact nature of these interactions and the resulting changes would require further investigation.
Biochemical Pathways
Similar compounds have been shown to affect the pantothenate synthetase pathway in mycobacterium tuberculosis . The downstream effects of these interactions would depend on the specific role of the target in the organism’s biochemistry.
Result of Action
Similar compounds have shown promising antituberculotic activity , suggesting that they may have a significant impact on the cellular processes of Mycobacterium tuberculosis.
Direcciones Futuras
Propiedades
IUPAC Name |
5,6-dimethyl-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-8-9(2)15-13-11(12(8)18)14(19)17(16-13)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMUPZJTMDYLLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C1=O)C(=O)N(N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4413746.png)
![2-[1-(2-cyanobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4413753.png)
![1-[(2-phenyl-4-quinolinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4413756.png)
![methyl 5-[(4-fluorobenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B4413765.png)




![N-isopropyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4413802.png)

![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide](/img/structure/B4413836.png)
![N-[(5-methyl-2-thienyl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B4413837.png)
![{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(1-naphthylmethyl)amine hydrochloride](/img/structure/B4413840.png)
![N-cyclohexyl-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4413849.png)